molecular formula C22H18FN3O2S B2456694 N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide CAS No. 899964-72-8

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B2456694
CAS RN: 899964-72-8
M. Wt: 407.46
InChI Key: UDYPFGLCKVKYNU-UHFFFAOYSA-N
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Description

“N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide” is a compound that belongs to a class of molecules that contain a benzothiazole ring . Compounds with a benzothiazole ring have been studied for their anti-inflammatory properties .


Synthesis Analysis

While the exact synthesis process for this compound is not available, a similar compound, “N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides”, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Anticancer Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide and related compounds have been investigated for their potential anticancer activities. For instance, a study by Hammam et al. (2005) explored the synthesis of similar compounds, revealing that these compounds show anticancer activity against human cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Alqahtani and Bayazeed (2020) synthesized pyridine-thiazole compounds with demonstrated promising anticancer activity against breast and liver cancer cell lines (Alqahtani & Bayazeed, 2020).

Antimicrobial Activity

Research has also shown the potential of such compounds in antimicrobial applications. Helal et al. (2013) synthesized novel derivatives that exhibited significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole (Helal et al., 2013). Additionally, Bayrak et al. (2009) reported new compounds showing good or moderate antimicrobial activity (Bayrak et al., 2009).

Antiviral and Anti-Inflammatory Properties

Some studies indicate potential antiviral and anti-inflammatory properties. A review by De Clercq (2009) discussed various compounds, including those similar to this compound, in the context of antiviral drug discovery (De Clercq, 2009).

Analytical and Sensing Applications

The compound's derivatives have been explored in analytical chemistry for developing sensitive and selective detection techniques. Wang et al. (2012) described the design of a reaction-based fluorescent probe using similar compounds, demonstrating application prospects in environmental and biological sciences (Wang et al., 2012).

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar benzothiazole derivatives have shown anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c23-16-9-10-19-20(14-16)29-22(25-19)26(15-17-6-4-5-12-24-17)21(27)11-13-28-18-7-2-1-3-8-18/h1-10,12,14H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYPFGLCKVKYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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